

An In-depth Technical Guide to Carbenicillin Hydrolysis and Degradation Pathways

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Compound of Interest

Compound Name: Carbenicillin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and enzymatic hydrolysis and degradation pathways of **carbenicillin**. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, stability studies, and antimicrobial research. This document details the mechanisms of degradation, influencing factors, and the resulting degradation products. Furthermore, it furnishes detailed experimental protocols for the analysis of **carbenicillin** and its degradants, alongside quantitative data and visual representations of the core pathways.

Introduction to Carbenicillin and its Stability

Carbenicillin is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin subgroup.^[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis by interfering with the final transpeptidation step of peptidoglycan synthesis.^[2] However, the therapeutic efficacy of **carbenicillin** is compromised by its susceptibility to degradation, primarily through the hydrolysis of the β -lactam ring. This process can be catalyzed by acidic or basic conditions, as well as by bacterial enzymes known as β -lactamases.^{[1][3]} Understanding the kinetics and mechanisms of these degradation pathways is crucial for optimizing formulation, storage, and clinical use. **Carbenicillin** is known to be more stable at lower pH and more resistant to degradation by β -lactamases compared to ampicillin.^[1]

Chemical Hydrolysis of Carbenicillin

The primary non-enzymatic degradation pathway for **carbenicillin** in aqueous solutions is the hydrolysis of the four-membered β -lactam ring. This reaction leads to the formation of the inactive penicilloic acid derivative, specifically carbenicilloic acid.[2][3] The rate of this hydrolysis is significantly influenced by pH and temperature.[4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the β -lactam ring is thought to be initiated by the protonation of the nitrogen atom within the ring. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[2]

Base-Catalyzed Hydrolysis

In alkaline solutions, the β -lactam ring is opened via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β -lactam ring.[2] This mechanism is generally faster than acid-catalyzed hydrolysis. In an alkaline medium, the inactivation rate of **carbenicillin** is similar to that of its ester prodrug, carfecillin, because the ester bond in carfecillin is rapidly hydrolyzed to form **carbenicillin**. [5]

Degradation Products of Chemical Hydrolysis

The principal degradation product of both acid- and base-catalyzed hydrolysis of **carbenicillin** is carbenicilloic acid. Further degradation of carbenicilloic acid can occur, leading to the formation of other smaller molecules, though carbenicilloic acid is the primary inactive product.

Enzymatic Hydrolysis by β -Lactamases

The most significant mechanism of bacterial resistance to **carbenicillin** is the enzymatic hydrolysis of the β -lactam ring by β -lactamases.[3] These enzymes act as hydrolases, effectively inactivating the antibiotic. **Carbenicillin** is a known substrate for various classes of β -lactamases, including class C β -lactamases.[6][7]

Mechanism of Action

β -Lactamases catalyze the hydrolysis of the amide bond in the β -lactam ring, rendering the antibiotic unable to bind to its target, the penicillin-binding proteins (PBPs), thus negating its antibacterial effect.

Kinetic Parameters

The efficiency of β -lactamase-mediated hydrolysis can be quantified by the Michaelis-Menten kinetic parameters, K_m (Michaelis constant) and k_{cat} (turnover number). For class C β -lactamases, **carbenicillin** is considered a very poor substrate, exhibiting low k_{cat} values, suggesting that the deacylation step is rate-limiting.[\[6\]](#)[\[7\]](#)

Quantitative Data on Carbenicillin Degradation

The stability of **carbenicillin** is highly dependent on environmental conditions. The following tables summarize available quantitative data on its degradation.

Table 1: Qualitative Stability of **Carbenicillin** in Aqueous Solution

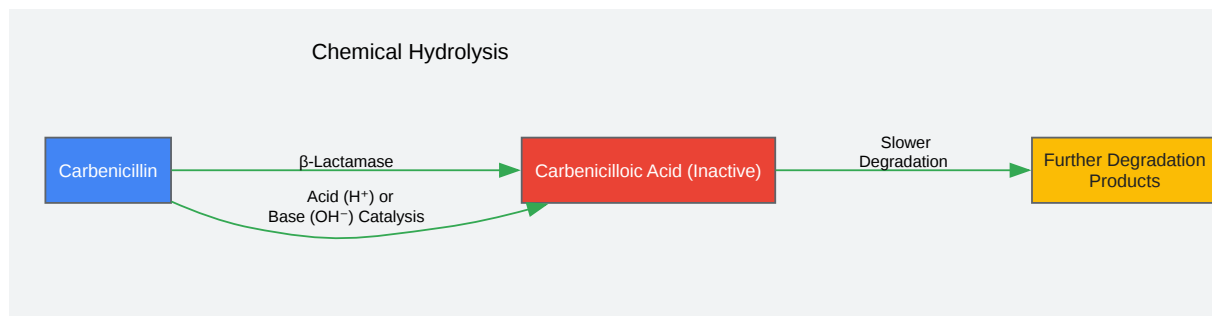
Condition	Observation	Reference
Pure Water (Room Temperature)	Completely hydrolyzed after seven days.	[2] [3]

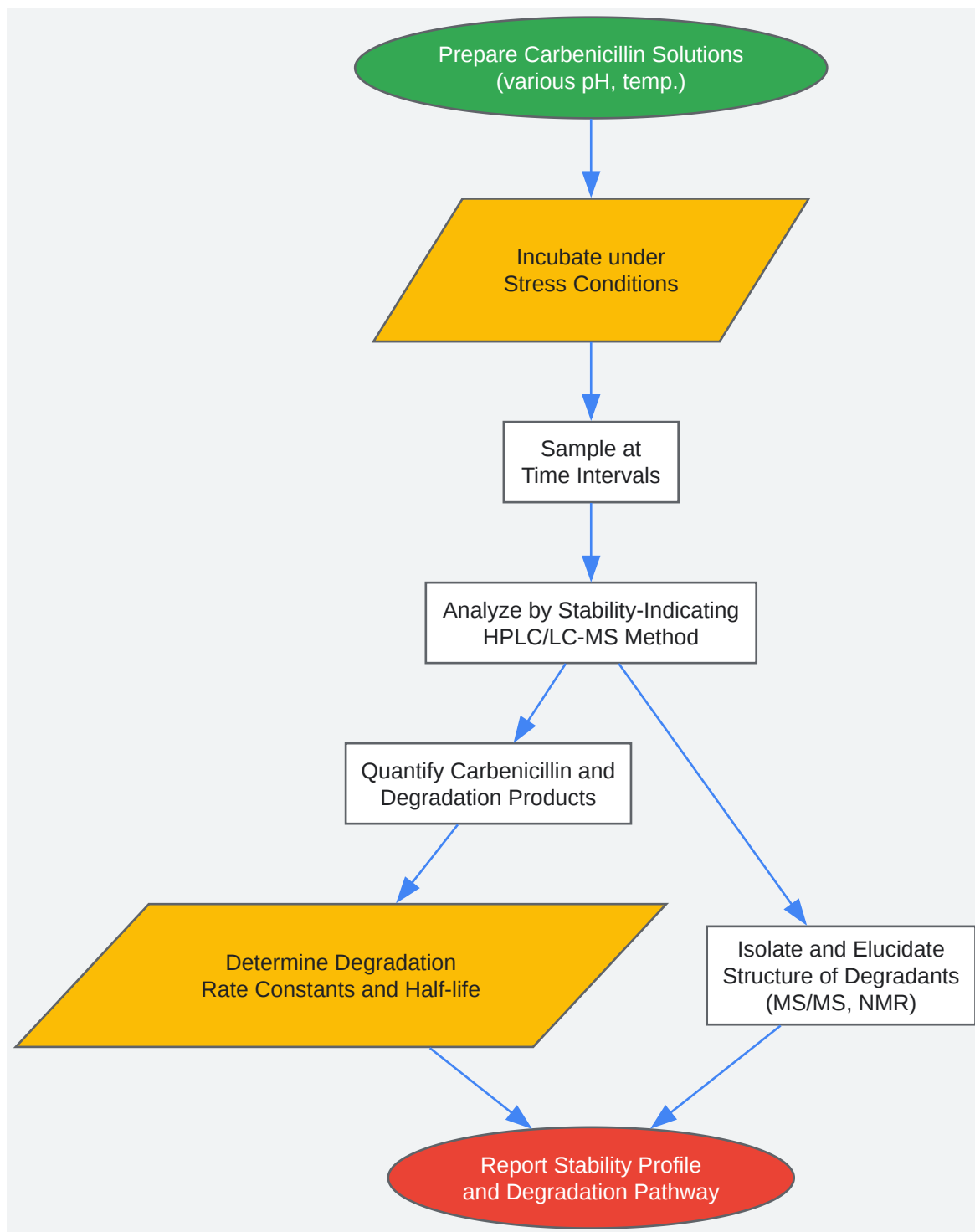
Table 2: Kinetic Parameters for **Carbenicillin** with Class C β -Lactamases

Enzyme Source	k_{cat} (s^{-1})	K_m (μM)	k_{cat}/K_m ($M^{-1}s^{-1}$)	Reference
Enterobacter cloacae P99	0.004	Not Determined	Not Determined	[6] [7]
Citrobacter freundii	0.004	Not Determined	Not Determined	[6] [7]
Escherichia coli K12	0.001	Not Determined	Not Determined	[6] [7]
Pseudomonas aeruginosa	0.0016	40	40	[1] [6] [7]
Serratia marcescens	0.1	5	20,000	[1] [6] [7]

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the key degradation pathways of **carbenicillin** and a general workflow for studying its stability.





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